
6-Bromo-2,3-difluorobenzamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis Techniques
6-Bromo-2,3-difluorobenzamide and related compounds have been a subject of interest in various synthesis techniques. For example, a study on the synthesis of 2,6-difluorobenzamide, a related compound, discussed its production from 2,6-dichlorobenzonitrile using fluorination and hydrolysis, achieving a high yield and good product quality with less environmental pollution (Li, 2009). Another study employed a similar approach, obtaining 2,6-difluorobenzamide through alkaline catalytic reaction with high purity and yield (Luo, 2005).
Biological Activity
Notably, 2,6-difluorobenzamide derivatives have been investigated for their antibacterial activity. A study designed, synthesized, and evaluated novel derivatives as FtsZ inhibitors, showing potent antibacterial activity against various bacteria, including Gram-positive and Gram-negative strains (Fangchao et al., 2017).
Biocatalytic Production
The biocatalytic production of 2,6-difluorobenzamide using recombinant Escherichia coli expressing a nitrile hydratase has been reported. This method yielded significant amounts of the compound efficiently and eco-friendly, showcasing a viable alternative to traditional chemical synthesis (Zhengfei et al., 2018).
Chemoselective Production
Another study highlighted the high-yield, chemoselective production of 2,6-difluorobenzamide using Rhodococcus ruber resting cells. This biological production method was shown to be more suitable for industrial applications than chemical synthesis, due to its high yield, low cost, and environmental friendliness (Rui et al., 2017).
GPR35 Agonist
A study developed a potent and selective GPR35 agonist, 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, labeled with tritium. This compound, related to this compound, was used to study orphan G protein-coupled receptor GPR35, providing insights into receptor binding and potential applications in related research (D. Thimm et al., 2013).
Antibacterial Drug Research
Several 3-substituted-2,6-difluorobenzamides have been investigated as potential antibacterial drugs due to their ability to inhibit the protein FtsZ, crucial in bacterial cell division (V. Straniero et al., 2023).
Orientations Futures
A paper titled “Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications” discusses the importance of the 2,6-difluorobenzamide motif in the context of FtsZ inhibition . This suggests that 6-Bromo-2,3-difluorobenzamide and related compounds could potentially be explored in the context of FtsZ inhibition and other related biological activities .
Mécanisme D'action
Target of Action
The primary target of 6-Bromo-2,3-difluorobenzamide is succinate dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells.
Mode of Action
This compound interacts with its target, SDH, by forming hydrogen bonds with SER-17 and SER-39 of the enzyme . This interaction can influence the enzyme’s activity, leading to changes in cellular metabolism.
Analyse Biochimique
Biochemical Properties
6-Bromo-2,3-difluorobenzamide plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between this compound and cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate .
Additionally, this compound has been observed to bind to certain receptor proteins, influencing their activity. For example, it can interact with G-protein-coupled receptors, modulating signal transduction pathways that are essential for cellular communication and response to external stimuli .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell growth, differentiation, and apoptosis .
Furthermore, this compound can modulate the expression of genes involved in oxidative stress response and inflammation. This modulation can lead to changes in the production of reactive oxygen species (ROS) and the activation of inflammatory pathways, impacting cellular homeostasis and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. One of the primary mechanisms involves the inhibition of specific enzymes, such as cytochrome P450, by binding to their active sites. This inhibition can lead to a decrease in the enzymatic activity, affecting the metabolic processes they regulate .
Additionally, this compound can activate or inhibit receptor proteins by binding to their ligand-binding domains. This interaction can trigger conformational changes in the receptors, leading to alterations in downstream signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time .
Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation and apoptosis rates. These effects are likely due to the compound’s impact on cell signaling pathways and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies indicate that careful dosage regulation is essential to minimize toxicity while maximizing the compound’s therapeutic potential .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These interactions can lead to the formation of various metabolites, which can further influence metabolic flux and metabolite levels in the body . The compound’s impact on metabolic pathways highlights its potential as a modulator of biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its biochemical effects . Understanding the transport mechanisms of this compound is crucial for optimizing its therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound is often directed to particular cellular compartments, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications . These localization patterns are essential for the compound’s role in modulating cellular processes and biochemical reactions .
Propriétés
IUPAC Name |
6-bromo-2,3-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOZVIZJTOCYCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


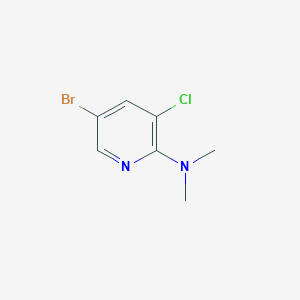
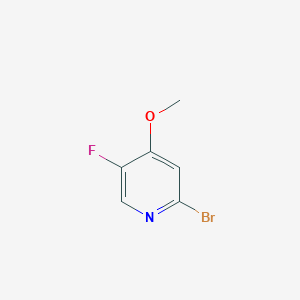
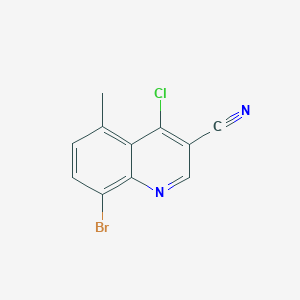
![3-[2-(1-Aminoethyl)-5-bromophenoxy]propan-1-ol](/img/structure/B1380713.png)

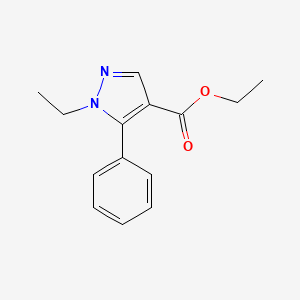
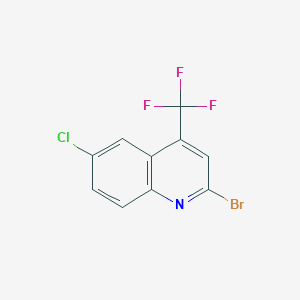

![5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one](/img/structure/B1380720.png)


![2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one](/img/structure/B1380726.png)

![6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one](/img/structure/B1380730.png)
